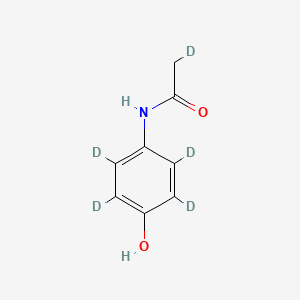
Acetaminophen-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetaminophen-d5, also known as deuterated acetaminophen, is a stable isotope-labeled compound. It is a derivative of acetaminophen where five hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in pharmacokinetic studies, due to its ability to act as a tracer.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetaminophen-d5 involves the acetylation of deuterated p-aminophenol with acetic anhydride. The reaction typically proceeds as follows:
Starting Materials: Deuterated p-aminophenol and acetic anhydride.
Reaction Conditions: The reaction is carried out in a solvent such as deuterated water or deuterated methanol, under reflux conditions.
Procedure: The deuterated p-aminophenol is dissolved in the solvent, and acetic anhydride is added dropwise. The mixture is heated under reflux for several hours until the reaction is complete.
Isolation: The product is isolated by cooling the reaction mixture, followed by filtration and recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of deuterated p-aminophenol and acetic anhydride are used.
Automated Systems: Automated reactors and purification systems are employed to ensure consistency and purity.
Quality Control: Rigorous quality control measures are in place to ensure the final product meets the required specifications for research use.
化学反应分析
Types of Reactions
Acetaminophen-d5 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form N-acetyl-p-benzoquinone imine (NAPQI), a toxic metabolite.
Reduction: It can be reduced back to p-aminophenol under certain conditions.
Substitution: The hydroxyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products
Oxidation: N-acetyl-p-benzoquinone imine (NAPQI).
p-Aminophenol.Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Acetaminophen-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of acetaminophen in the body.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Used to study interactions between acetaminophen and other drugs.
Toxicology Studies: Helps in assessing the toxicity and safety profile of acetaminophen.
作用机制
Acetaminophen-d5 exerts its effects through similar mechanisms as acetaminophen. It primarily works by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. This inhibition leads to reduced pain and fever. Additionally, this compound is metabolized to N-acylphenolamine (AM404), which acts on the transient receptor potential vanilloid 1 (TRPV1) and cannabinoid 1 receptors in the brain, contributing to its analgesic effects .
相似化合物的比较
Similar Compounds
Acetaminophen: The non-deuterated form of acetaminophen-d5.
Paracetamol: Another name for acetaminophen.
N-acetyl-p-benzoquinone imine (NAPQI): A toxic metabolite of acetaminophen.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it an ideal tracer for pharmacokinetic and metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis using mass spectrometry.
属性
分子式 |
C8H9NO2 |
|---|---|
分子量 |
156.19 g/mol |
IUPAC 名称 |
2-deuterio-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i1D,2D,3D,4D,5D |
InChI 键 |
RZVAJINKPMORJF-RALIUCGRSA-N |
手性 SMILES |
[2H]CC(=O)NC1=C(C(=C(C(=C1[2H])[2H])O)[2H])[2H] |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


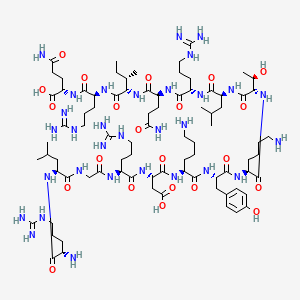
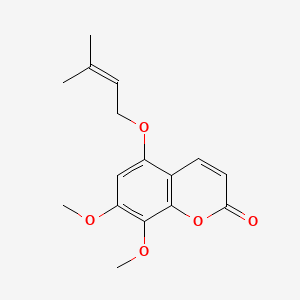

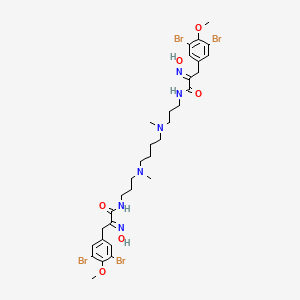
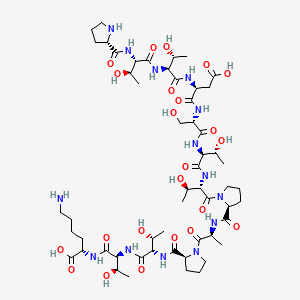
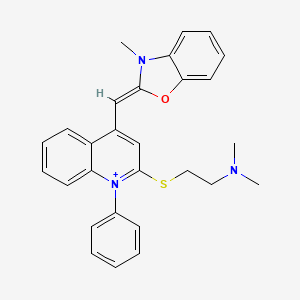

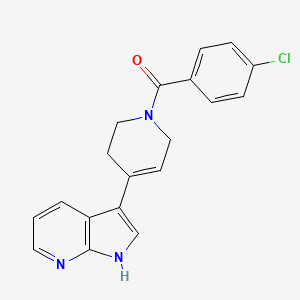

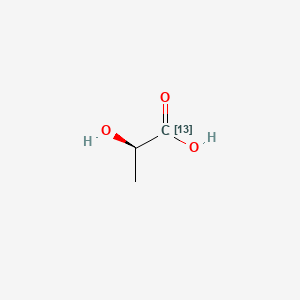
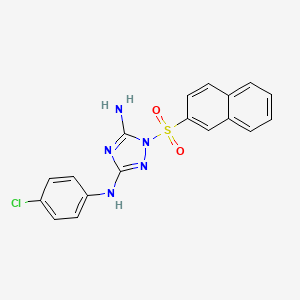
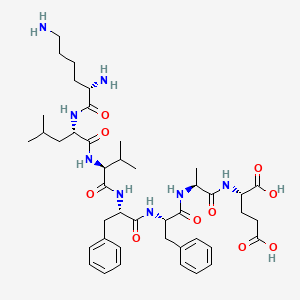
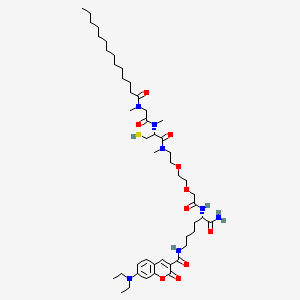
![8-[4-[4-(4-Bromophenyl)piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione](/img/structure/B12380474.png)
